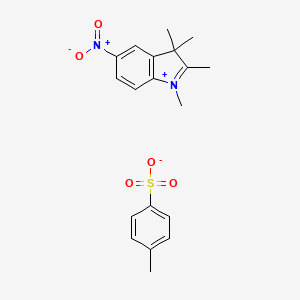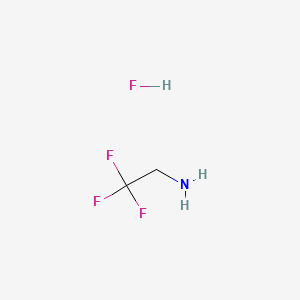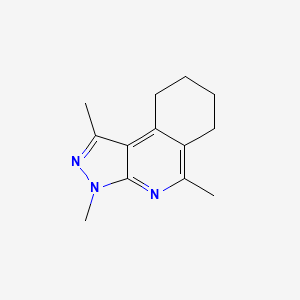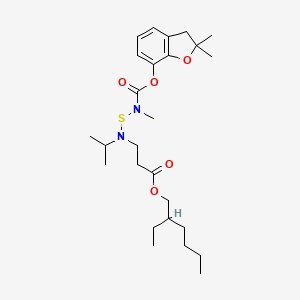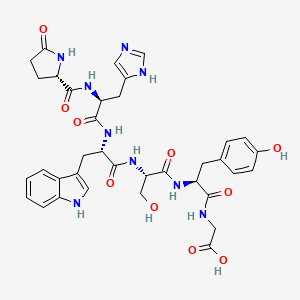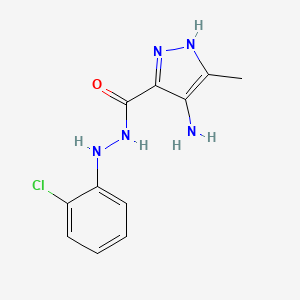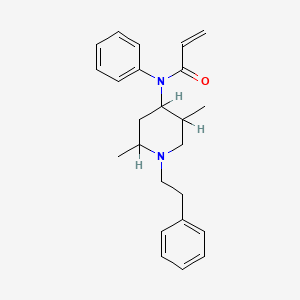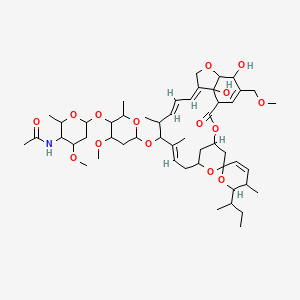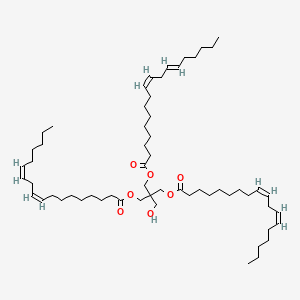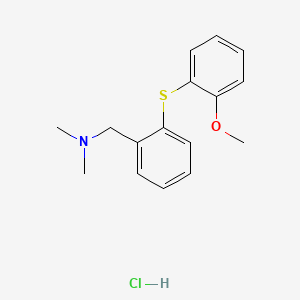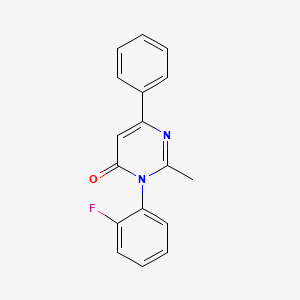
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a pyrimidine ring with a fluorophenyl, methyl, and phenyl substituent. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleoside transporters, affecting nucleotide synthesis and cellular functions .
Comparison with Similar Compounds
4(3H)-Quinazolinone: Similar in structure but with a quinazoline ring.
4(3H)-Quinolinone: Contains a quinoline ring instead of a pyrimidine ring.
4(3H)-Pyridazinone: Features a pyridazine ring.
Uniqueness: 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity compared to similar compounds .
Properties
CAS No. |
87356-67-0 |
|---|---|
Molecular Formula |
C17H13FN2O |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3 |
InChI Key |
ICRPHHZFKOHMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



